

Application Notes and Protocols for the Quantification of D-Glucose-d1-3

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Compound of Interest

Compound Name: D-Glucose-d1-3

Cat. No.: B15570963

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Introduction

Stable isotope-labeled compounds are essential tools in metabolic research and drug development, enabling the precise quantification of metabolites and the elucidation of metabolic pathways. **D-Glucose-d1-3**, a deuterated analog of D-Glucose, serves as a valuable internal standard or tracer for quantitative studies using mass spectrometry.^{[1][2]} This document provides a detailed application note and protocol for developing a robust calibration curve for the quantification of **D-Glucose-d1-3**, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

The accurate quantification of **D-Glucose-d1-3** is critical for a variety of applications, including:

- Metabolic Flux Analysis: Tracing the fate of glucose through various metabolic pathways.^{[2][3]}
- Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of glucose-based therapeutics.
- Clinical Diagnostics: Quantifying glucose levels in biological samples for disease diagnosis and monitoring.^{[4][5]}

The following protocols and data are provided as a comprehensive guide for researchers to establish a reliable and reproducible quantification method for **D-Glucose-d1-3** in their own laboratory settings.

Experimental Protocols

Preparation of Stock and Standard Solutions

Objective: To prepare a concentrated stock solution of **D-Glucose-d1-3** and a series of calibration standards through serial dilution.

Materials:

- **D-Glucose-d1-3** powder
- LC-MS grade water[1]
- LC-MS grade methanol or acetonitrile
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Micropipettes (calibrated)

Procedure:

- Stock Solution Preparation (1 mg/mL):
 - Accurately weigh 10 mg of **D-Glucose-d1-3** powder.
 - Dissolve the powder in a 10 mL volumetric flask with LC-MS grade water.
 - Vortex thoroughly to ensure complete dissolution. This will be your 1 mg/mL stock solution.
 - Store the stock solution at -20°C or -80°C for long-term stability.[1]
- Working Standard Solution Preparation (10 µg/mL):

- Pipette 100 μ L of the 1 mg/mL stock solution into a 10 mL volumetric flask.
- Bring the volume to 10 mL with a 50:50 mixture of LC-MS grade water and methanol/acetonitrile.
- This will be your 10 μ g/mL working standard solution.
- Serial Dilution for Calibration Curve:
 - Prepare a series of calibration standards by serially diluting the 10 μ g/mL working standard solution. A typical concentration range for a calibration curve could be from 1 ng/mL to 1000 ng/mL.[\[6\]](#)[\[7\]](#)
 - Use a suitable diluent that matches the final composition of your prepared samples (e.g., 50:50 water:methanol).

Sample Preparation

Objective: To extract **D-Glucose-d1-3** from a biological matrix (e.g., plasma, cell culture media) and prepare it for LC-MS analysis.

Materials:

- Biological sample containing **D-Glucose-d1-3**
- Internal Standard (IS) solution (e.g., $^{13}\text{C}_6$ -D-Glucose)[\[5\]](#)
- Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)[\[3\]](#)[\[5\]](#)
- Microcentrifuge tubes
- Centrifuge
- Syringe filters (0.22 μ m)

Procedure:

- Sample Aliquoting:

- Thaw frozen biological samples on ice.
- Vortex the samples to ensure homogeneity.
- Aliquot a specific volume (e.g., 50 μ L) of each sample, calibration standard, and quality control (QC) sample into separate microcentrifuge tubes.
- Internal Standard Spiking:
 - Add a fixed amount of the internal standard solution to all tubes (except for blank samples).
- Protein Precipitation:
 - Add a pre-determined volume of ice-cold protein precipitation solvent (e.g., 200 μ L of methanol for a 50 μ L sample).
 - Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.[3]
 - Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]
- Centrifugation:
 - Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3][8]
- Supernatant Transfer and Filtration:
 - Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
 - Filter the supernatant through a 0.22 μ m syringe filter to remove any remaining particulate matter.
- Solvent Evaporation and Reconstitution (Optional):
 - If necessary, evaporate the solvent under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume of the mobile phase used for LC-MS analysis.

LC-MS/MS Analysis

Objective: To separate and detect **D-Glucose-d1-3** and the internal standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer.

Typical LC Conditions:

Parameter	Value
Column	HILIC (Hydrophilic Interaction Liquid Chromatography) Column
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Optimized for separation of glucose from matrix components
Flow Rate	0.2 - 0.4 mL/min ^[3]
Column Temperature	40°C ^[3]
Injection Volume	2-10 µL ^[3]

Typical MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive Ion Mode
Scan Type	Multiple Reaction Monitoring (MRM)[8]
Precursor Ion (Q1)	[M-H] ⁻ or [M+H] ⁺ for D-Glucose-d1-3
Product Ion (Q3)	Optimized fragment ion
Collision Energy (CE)	Optimized for fragmentation
Dwell Time	50-100 ms

Note: The specific MRM transitions (precursor and product ions) and collision energies must be optimized for **D-Glucose-d1-3** and the internal standard on the specific mass spectrometer being used.[3]

Data Presentation

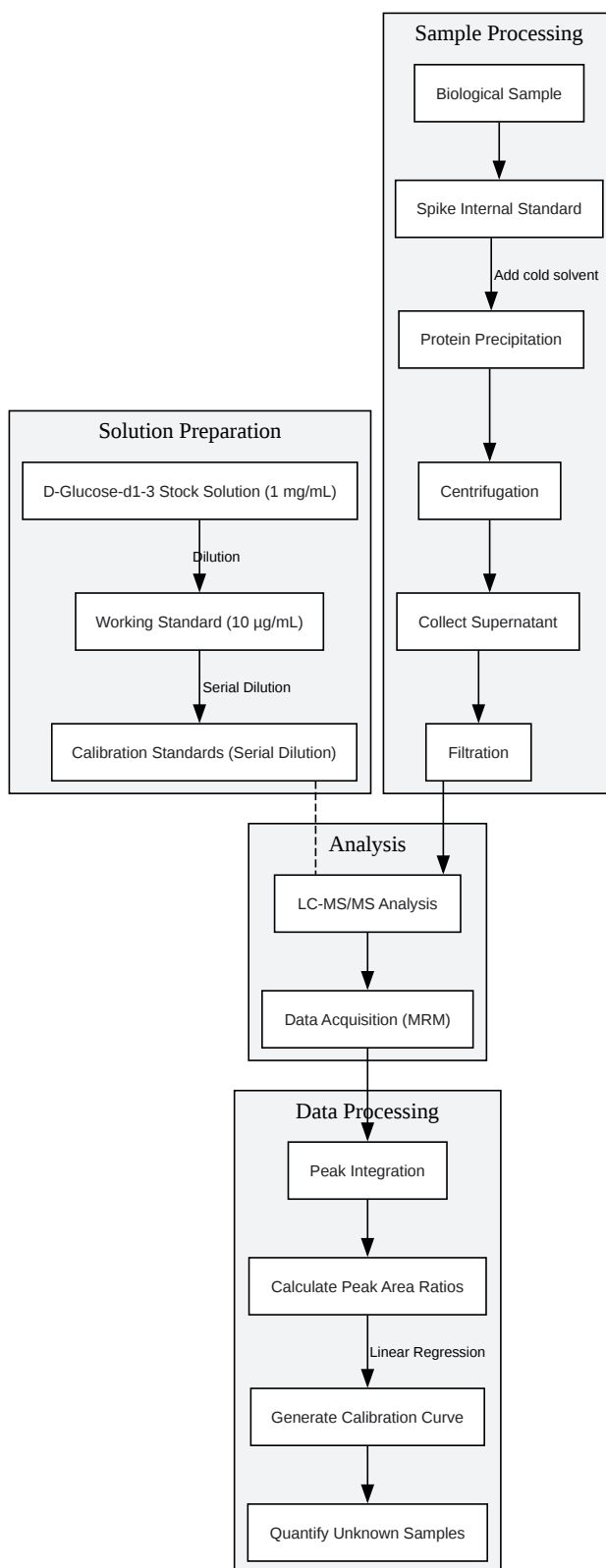
Table 1: Calibration Curve Data for D-Glucose-d1-3

Standard Concentration (ng/mL)	Analyte Peak Area	IS Peak Area	Peak Area Ratio (Analyte/IS)
1	1,523	145,890	0.0104
5	7,895	148,234	0.0533
10	15,678	150,112	0.1044
50	79,845	149,567	0.5338
100	155,432	147,987	1.0503
250	387,987	151,345	2.5636
500	785,432	148,765	5.2799
1000	1,564,321	149,876	10.4374

Table 2: Quality Control Sample Data

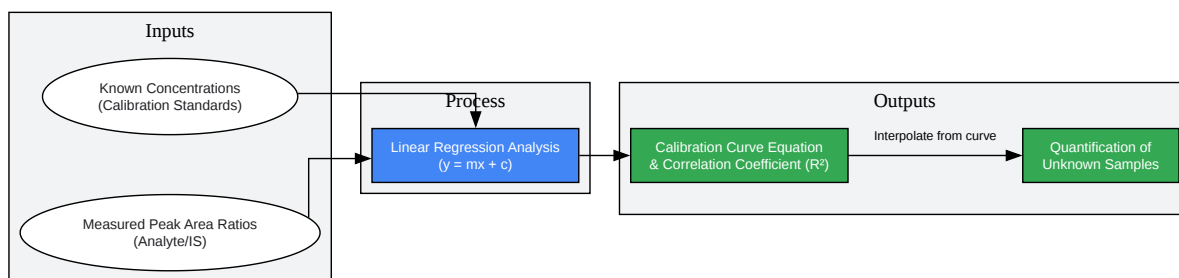
QC Level	Nominal Concentration (ng/mL)	Calculated Concentration (ng/mL)	Accuracy (%)	CV (%)
LQC	15	14.8	98.7	4.2
MQC	150	153.2	102.1	3.5
HQC	750	742.5	99.0	2.8

Mandatory Visualization



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Caption: Experimental workflow for **D-Glucose-d1-3** quantification.



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Caption: Logical relationship for generating a calibration curve.

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